3-[2-(Pentyloxy)ethyl]piperidine hydrochloride - 1219949-08-2

3-[2-(Pentyloxy)ethyl]piperidine hydrochloride

Catalog Number: EVT-1684973
CAS Number: 1219949-08-2
Molecular Formula: C12H26ClNO
Molecular Weight: 235.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate Hydrochloride

Compound Description: This compound is an investigational pharmaceutical compound with two known polymorphic forms. These forms pose challenges for characterization due to their similar spectroscopic and diffraction patterns. []

Relevance: While structurally more complex, this compound shares the presence of a hydrochloride salt with 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. The research highlights the importance of characterizing different salt forms, as they can significantly impact a compound's physical and chemical properties, including solubility and bioavailability. Understanding such variations is crucial for pharmaceutical development. []

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt

Compound Description: This molecule is a potent and selective αvβ6 integrin inhibitor with potential therapeutic applications for idiopathic pulmonary fibrosis. Its high affinity for the αvβ6 integrin, long dissociation half-life, and favorable solubility make it suitable for inhaled administration. []

Relevance: This compound, although structurally different from 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, emphasizes the importance of chirality in drug design. The research highlights how specific stereoisomers can lead to desirable pharmacological properties, such as high affinity and selectivity for target proteins. Understanding the influence of chirality is crucial for developing effective and safe drugs, including potential analogs of 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. []

Ketanserin (5) and its Hydrochloride Salt (5.HCl)

Compound Description: Ketanserin is a drug primarily known for its serotonin receptor antagonist properties. The research focuses on optimizing the synthesis of both ketanserin and its hydrochloride salt, aiming for efficient and high-yield procedures. []

Relevance: The synthesis of 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride might involve similar considerations as those discussed for ketanserin. Factors like reaction conditions, choice of reagents, and purification methods can significantly impact the yield and purity of the final product. []

(E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-carbonyl) Acrylate

Compound Description: This compound, synthesized via a one-pot three-component reaction, features hydrogen bonding and C-H…π interactions in its crystal lattice, influencing its molecular packing and potentially its physical properties. []

Relevance: The presence of a piperidine ring directly attached to an acrylate moiety in this compound contrasts with the ether linkage in 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. This difference highlights the potential for exploring variations in the linker group between the piperidine ring and other functionalities in 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride analogs. Such modifications could influence the compound's overall physicochemical properties and potential biological activity. []

2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-[2-(N-benzyl-N-methylamino)]-ethyl ester 5-methyl ester hydrochloride (YC-93)

Compound Description: YC-93 is a novel 1,4-dihydropyridine derivative exhibiting potent vasodilatory effects, particularly in cerebral and coronary vessels. It demonstrates long-lasting action and low toxicity. []

Relevance: YC-93, a dihydropyridine derivative, highlights a different class of compounds with potential cardiovascular effects. While structurally distinct from 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, exploring compounds with diverse structures like YC-93 might uncover new pharmacological activities or targets for compounds related to 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. []

3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-4-one (Risperidone)

Compound Description: Risperidone is a known antipsychotic drug. The research describes an improved and environmentally friendly method for its synthesis, focusing on large-scale production. [, , , ]

2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dim ethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate Hydrochloride Ethanol (NZ-105)

Compound Description: NZ-105 is a 1,4-dihydropyridine-5-phosphonate derivative with significant calcium-antagonistic and antihypertensive activities, making it a promising candidate for further pharmacological development. [, ]

Relevance: Although structurally different from 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, NZ-105 belongs to the 1,4-dihydropyridine class, known for its calcium channel blocking activity. Exploring compounds with such diverse structures and biological activities might provide insights into potential therapeutic applications for analogs of 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. [, ]

(2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino Hydrochloride

Compound Description: This newly synthesized thiazine derivative exhibits moderate antimicrobial activities against various bacterial and fungal strains. []

Relevance: This compound and 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride share a common structural element: a piperidine ring substituted at the nitrogen atom with an ethyl linker. While the remaining structures differ significantly, this similarity suggests that exploring modifications to the substituents on the ethyl linker in 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride could influence its biological activity, potentially leading to analogs with enhanced or altered pharmacological profiles. []

1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic Acid Hydrochloride

Compound Description: This compound is a potential agent for boron neutron capture therapy (BNCT), a type of cancer treatment. The molecule contains a carborane cage, which can capture neutrons and release energy, potentially killing tumor cells. []

Relevance: Although structurally dissimilar to 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, this compound highlights the potential of incorporating boron-containing moieties into drug design. While not directly applicable to 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, it exemplifies how exploring different chemical spaces can lead to novel therapeutic applications. []

3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones

Compound Description: This series of quinoline-pyrimidine hybrid compounds showed promising anticancer activity against HepG2 and KB cancer cell lines. Particularly, compounds 6b and 6e exhibited potent activity with low IC50 values. []

Relevance: While structurally different from 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, the research on these quinoline-pyrimidine hybrids emphasizes the importance of exploring hybrid molecules for discovering new drugs. This concept could potentially be applied to 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride by combining its core structure with other pharmacophores to generate novel hybrid molecules with potentially enhanced or unique biological activities. []

1,3,4,5-Tetrahydro-7,8-dimethoxy-3-[3-[[2-(3,4-dimethoxyphenyl)ethyl] methylimino]propyl]-2H-3-benzazepin-2-on-hydrochloride (UL-FS 49)

Compound Description: UL-FS 49 is a novel bradycardic agent that specifically targets heart rate reduction without affecting contractility. It shows potential as an antitachycardic drug for various tachycardia types. []

Relevance: While structurally distinct from 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, the research on UL-FS 49 highlights the importance of exploring diverse chemical structures for discovering new therapeutic agents with specific pharmacological profiles. This approach could be valuable when exploring potential analogs of 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride for specific therapeutic applications. []

Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of Avibactam, a β-lactamase inhibitor. The described synthetic route utilizes a lipase-catalyzed resolution step, highlighting the application of biocatalysis in drug synthesis. []

Relevance: The shared piperidine ring between this compound and 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, albeit with different substitution patterns and stereochemistry, underscores the versatility of the piperidine scaffold in medicinal chemistry. This example further demonstrates how modifications to the piperidine ring, such as those present in 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, can contribute to the development of pharmacologically active compounds with distinct mechanisms of action. []

Ethyl 2-(3-(2-fluorobenzyloxy)ureido)acetate

Compound Description: This compound's crystal structure reveals intermolecular hydrogen bonding patterns influencing its molecular packing. The study focuses on understanding the structural features of this compound, particularly the arrangement of its functional groups. []

Relevance: Though structurally different from 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, the emphasis on analyzing the crystal structure of this compound underscores the importance of understanding the three-dimensional arrangement of atoms in drug molecules. Knowledge gained from such studies can provide valuable insights into the structure-activity relationship of 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride and guide the design of analogs with improved pharmacological properties. []

3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954)

Compound Description: AC-7954, specifically its (+)-enantiomer, is a selective non-peptide agonist of the urotensin-II receptor. This discovery provides a valuable tool for pharmacological research and a potential lead for developing new drugs targeting this receptor. []

Relevance: This research highlights the discovery of a non-peptide agonist, AC-7954, for a specific receptor. While structurally unrelated to 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, it emphasizes the importance of exploring diverse chemical structures, including non-peptide mimetics, when searching for novel ligands and potential therapeutics. This approach might be relevant when investigating potential targets and developing analogs of 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. []

S(+) and R(-)-3-(2-aminopropyl)indole (α-Methyltryptamine)

Compound Description: These enantiomers represent a minor hallucinogen where only the R-isomer exhibits psychotomimetic activity. The study highlights the stereospecific requirements for hallucinogenic effects in certain molecules. []

Relevance: Although structurally different from 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, this research underscores the significance of chirality in drug action, even within a class of compounds like hallucinogens. This emphasizes the need to consider stereochemical aspects when developing and investigating analogs of 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, as different enantiomers might exhibit varying pharmacological profiles and potency. []

Relevance: Both BTCP and 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride share the piperidine ring as a central structural element, highlighting its presence in compounds interacting with neurotransmitter systems. Although their overall structures and pharmacological profiles differ, this commonality suggests that exploring modifications to the piperidine ring in 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride could lead to analogs with potentially altered activity or selectivity for neurotransmitter transporters or receptors. []

1-Phenacyl-2,3-dimethyl-3-(3-hydroxyphenyl) piperidine Hydrochloride (TA-306)

Compound Description: TA-306 is a 3-phenyl-piperidine derivative with potent analgesic and antitussive properties. It exhibits a pharmacological profile distinct from morphine. []

Relevance: This compound shares the piperidine ring with 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, highlighting its presence in molecules with analgesic activity. Despite structural differences, this commonality suggests that exploring modifications to the 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride structure, particularly around the piperidine ring, might lead to analogs with altered analgesic or anesthetic properties. []

3S,4R-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine Hydrochloride (BRL 29060A)

Compound Description: BRL 29060A is a compound that has been labeled with carbon-14 and carbon-13 for mechanistic studies. This research focuses on understanding its synthesis and the stereochemical aspects involved in its production. []

Relevance: Sharing the piperidine ring with 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, BRL 29060A exemplifies the importance of stereochemistry in drug design. The study highlights how even subtle changes in the spatial arrangement of atoms within a molecule, as seen with different isomers, can significantly impact its pharmacological properties. This understanding is crucial when considering the development and evaluation of analogs of 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, as controlling the stereochemistry during synthesis might be essential for achieving desired biological activity. []

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Hydrochloride (Compound 1) and Analogs

Compound Description: This research focuses on the synthesis and evaluation of various piperidine derivatives as acetylcholinesterase (AChE) inhibitors. Modifications to the core structure, including rigidification and introduction of specific substituents, significantly influence potency and selectivity for AChE. [, ]

Relevance: These compounds share the piperidine ring with 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. While their structures and biological activities differ, this research demonstrates how systematic modifications to the piperidine scaffold, such as those present in 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, can lead to compounds with potent and selective enzyme inhibitory activity. This approach could guide the development of analogs of 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride targeting specific enzymes for therapeutic purposes. [, ]

(S)-1-{2-[Tris(4‐methoxyphenyl)methoxy]ethyl}piperidine‐3‐carboxylic acid [(S)‐SNAP‐5114] and Analogs

Compound Description: This research focuses on developing stable and potent inhibitors of the murine γ-aminobutyric acid transporter type 4 (mGAT4). New analogs, including DDPM-859 and DDPM-1457, demonstrate comparable potency to the parent compound (S)-SNAP-5114 but with improved chemical stability. []

Relevance: These compounds, despite structural differences from 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, highlight the importance of optimizing both potency and stability in drug design. The researchers aimed to improve the stability of (S)-SNAP-5114 while maintaining its inhibitory activity against mGAT4. This concept is crucial when considering the development of analogs of 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride, as balancing pharmacological properties with stability is essential for creating viable drug candidates. []

Properties

CAS Number

1219949-08-2

Product Name

3-[2-(Pentyloxy)ethyl]piperidine hydrochloride

IUPAC Name

3-(2-pentoxyethyl)piperidine;hydrochloride

Molecular Formula

C12H26ClNO

Molecular Weight

235.79 g/mol

InChI

InChI=1S/C12H25NO.ClH/c1-2-3-4-9-14-10-7-12-6-5-8-13-11-12;/h12-13H,2-11H2,1H3;1H

InChI Key

FDCIEDFSCVFPQQ-UHFFFAOYSA-N

SMILES

CCCCCOCCC1CCCNC1.Cl

Canonical SMILES

CCCCCOCCC1CCCNC1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.